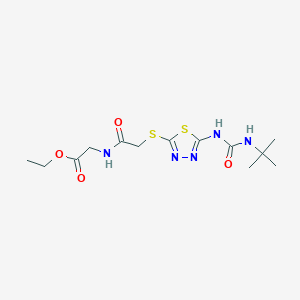

Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Description

Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a tert-butyl urea group at the 5-position, a thioether-linked acetamido side chain, and an ethyl ester terminus. The tert-butyl urea substituent likely enhances metabolic stability and modulates lipophilicity, while the thioacetamido-ester moiety may improve solubility and bioavailability.

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4S2/c1-5-22-9(20)6-14-8(19)7-23-12-18-17-11(24-12)15-10(21)16-13(2,3)4/h5-7H2,1-4H3,(H,14,19)(H2,15,16,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEHHVSBYLNLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps. One common route starts with the formation of the thiadiazole ring, followed by the introduction of the ureido group and the ethyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions.

Reduction: The ureido group can be reduced to form different derivatives.

Substitution: The ethyl ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the ureido group can produce amines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives, including those similar to ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate. For instance, derivatives containing the thiadiazole moiety have been synthesized and evaluated against various pathogens.

- Case Study : A study demonstrated that certain thiadiazole derivatives exhibited significant antibacterial activity against Xanthomonas oryzae and Fusarium graminearum, with inhibition rates exceeding 50% at concentrations of 100 μg/mL . This suggests that compounds like this compound could be further explored for their potential as agricultural biocontrol agents.

Anticancer Properties

The anticancer properties of thiadiazole derivatives are well-documented. Compounds related to this compound have shown promising results in inhibiting various cancer cell lines.

- Research Findings : A recent study reported that novel thiadiazole analogues exhibited potent cytotoxic effects against multiple cancer cell lines including MDA-MB-231 and HEK293T cells with IC50 values significantly lower than conventional chemotherapeutics like cisplatin . This illustrates the potential of such compounds in developing new cancer therapies.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole-based compounds have also been a focal point of research. This compound may contribute to this field through its structural similarities with known anticonvulsants.

- Experimental Evidence : Studies involving various thiadiazole derivatives demonstrated their efficacy in reducing seizure activity in animal models using methods such as the maximal electroshock seizure (MES) test . The mechanisms involved include modulation of GABAergic activity and inhibition of voltage-gated ion channels.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound.

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| Thiadiazole ring | Antimicrobial | |

| Ureido group | Anticancer | |

| Acetamido substitution | Anticonvulsant |

This table summarizes key structural features that enhance various biological activities, emphasizing the importance of molecular modifications in drug design.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. The thiadiazole ring and ureido group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized thiadiazole derivatives:

- Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) : This analog replaces the tert-butyl urea with a 4-methoxybenzamido group. Despite structural similarity, compound 44 exhibited low cytotoxicity (<10% inhibition against A549, HEPG2, and MCF7 cancer cell lines), suggesting that urea substituents may critically influence bioactivity .

- Piperazine-linked thiadiazoles (10d–10f): These compounds (e.g., 10d: trifluoromethylphenyl urea; 10e: 3-chlorophenyl urea) feature a piperazine spacer instead of a thioether.

- This highlights the versatility of thiadiazole cores in drug design .

Data Table: Key Parameters of Comparable Thiadiazole Derivatives

Biological Activity

Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a compound that incorporates the 1,3,4-thiadiazole moiety, which has been extensively studied for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound features a complex structure with a thiadiazole ring, which is known for its pharmacological significance. The synthesis typically involves the reaction of thiadiazole derivatives with ureido and acetamido groups. The presence of the tert-butyl group enhances solubility and bioavailability.

Antimicrobial Properties

1,3,4-thiadiazoles are recognized for their antimicrobial properties. Studies have shown that derivatives containing this moiety exhibit significant activity against various pathogens. For instance:

- A review highlighted that thiadiazole derivatives possess broad-spectrum antimicrobial effects, including antibacterial and antifungal activities .

- Specific derivatives have demonstrated IC50 values in the low micromolar range against pathogenic bacteria and fungi .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focus of research. Compounds similar to this compound have shown:

- Cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .

- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties. Research indicates:

- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

- Potential use in treating conditions like rheumatoid arthritis due to their ability to modulate immune responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives, including those structurally related to this compound. The results indicated:

- Significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

- Enhanced efficacy when combined with conventional antibiotics, suggesting a synergistic effect.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties:

- This compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.

- Mechanistic studies revealed that the compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Q & A

Q. What are the recommended synthetic routes for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring can be synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives. For example, potassium salts of 5-amino-1,3,4-thiadiazole-2-thiol are reacted with alkylating agents (e.g., ethyl bromoacetate) in aqueous ethanol at 0°C, yielding thioether derivatives. Key intermediates like ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate (74% yield) are obtained, with purity confirmed via melting point, H NMR, and mass spectrometry .

Q. How should researchers characterize the structural integrity of intermediates like ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate?

Use a combination of:

- H NMR (e.g., DMSO- at 500 MHz) to confirm proton environments (e.g., -NH at δ 7.36 ppm, ethyl CH at δ 1.19 ppm).

- Mass spectrometry (EI, 70 eV) for molecular ion peaks (e.g., m/z 220 [M+1]).

- Elemental analysis to validate C, H, N, and S content (e.g., CHNOS requires C: 32.86%, H: 4.14%) .

Q. Which functional groups in this compound are most reactive, and how do they influence downstream modifications?

The tert-butyl ureido group and thioether linkage (-S-) are critical:

- The tert-butyl group enhances steric bulk, potentially affecting solubility and binding in biological assays.

- The thioether bridge enables further functionalization (e.g., oxidation to sulfone derivatives) or conjugation with bioactive moieties.

- The ethyl ester group can be hydrolyzed to a carboxylic acid for enhanced polarity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of tert-butyl ureido derivatives attached to 1,3,4-thiadiazoles?

- Reagent stoichiometry : Use 1.0–2.0 equivalents of acylating agents (e.g., tert-butyl isocyanate) relative to the amine group on the thiadiazole.

- Catalysis : Add KI as a catalyst in alkylation steps to improve reaction efficiency (e.g., 84% yield for 2-(5-amino-thiadiazolylthio)acetamide) .

- Temperature control : Maintain reactions at 0°C during alkylation to minimize side reactions .

Q. How to address contradictions in reported cytotoxic activities of 1,3,4-thiadiazole derivatives?

- Cell line specificity : Test against multiple cancer lines (e.g., A549, HEPG2, MCF7) to identify selectivity patterns. For example, some thiadiazoles show <10% cytotoxicity in lung adenocarcinoma but higher activity in hepatocellular carcinoma .

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to enhance bioactivity, as seen in telaglenastat (CB-839), a glutaminase inhibitor with antitumor properties .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., glutaminase or CDK1/GSK3β kinases). Focus on hydrogen bonding between the ureido group and active-site residues.

- QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. phenyl groups) with activity data from analogs .

Q. How to design stability studies for the ethyl ester moiety under physiological conditions?

- Hydrolysis kinetics : Monitor ester cleavage in PBS (pH 7.4) at 37°C using HPLC. Compare with analogs (e.g., ethyl 3,4,5-trimethoxybenzoylacetate) to assess steric protection by the tert-butyl group .

- Metabolite identification : Use LC-MS to detect carboxylic acid derivatives in liver microsome assays .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.